molecular formula C16H24N2O2 B12106974 tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate

tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B12106974
M. Wt: 276.37 g/mol
InChI Key: CIBUVPPSESPAKQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound features a tert-butyl group, an indole moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the 2-methyl-2,3-dihydro-1H-indol-3-yl group.

    Carbamate Formation: The final step involves the reaction of the alkylated indole with tert-butyl chloroformate and an amine to form the carbamate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines and other reduced forms of the carbamate.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The indole moiety is known for its presence in many bioactive molecules, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with enzymes and receptors, influencing biological pathways. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-phenylethyl)carbamate: Similar structure but with a phenyl group instead of the indole moiety.

    tert-Butyl N-(2-(1H-indol-3-yl)ethyl)carbamate: Similar structure but without the methyl group on the indole ring.

Uniqueness

The presence of the 2-methyl-2,3-dihydro-1H-indol-3-yl group in tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate provides unique steric and electronic properties

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-17-15(19)20-16(2,3)4/h5-8,11-12,18H,9-10H2,1-4H3,(H,17,19)

InChI Key

CIBUVPPSESPAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2N1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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